molecular formula C11H11Cl2N3O B3160873 N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 866154-56-5

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No. B3160873
CAS RN: 866154-56-5
M. Wt: 272.13 g/mol
InChI Key: ISPZKIBXLBXNMF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide, also known as SB-203580, is a chemical compound that has been extensively studied in the field of biomedical research. This compound belongs to the class of pyridinyl imidazole inhibitors and is primarily used as a tool in laboratory experiments to study the role of p38 mitogen-activated protein kinase (MAPK) in various biological processes.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including those structurally similar to N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide, have been explored for their antitumor properties. These compounds have shown promise in the search for new antitumor drugs, with some derivatives having passed preclinical testing stages. Their diverse biological activities make them interesting candidates for the synthesis of compounds with varied biological properties, including antitumor activity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental Impact

Related research on chlorophenols, which share structural similarities with N-(2,4-dichlorophenyl) derivatives, has assessed their environmental impact, particularly in aquatic environments. Chlorophenols, including 2,4-dichlorophenol, generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment varies with the presence of adapted microflora capable of biodegrading these compounds. Understanding the behavior of such compounds in natural environments is crucial for assessing the ecological risks associated with their use (Krijgsheld & Gen, 1986).

Synthesis and Transformation

The synthesis and transformation of imidazole derivatives, including phosphorylated versions, have been extensively reviewed. These studies provide insights into the chemical and biological properties of these compounds, highlighting their potential in the synthesis of new molecules with insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity. Such research underlines the versatility of imidazole derivatives in the development of new drugs and chemical agents with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(12)4-8(9)13/h2-5,14H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPZKIBXLBXNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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